2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-6-IODO-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE
Description
2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-6-IODO-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features an indole and quinazolinone moiety. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . The quinazolinone structure is also significant in medicinal chemistry due to its presence in various pharmacologically active compounds.
Properties
IUPAC Name |
2-[(E)-2-(1,2-dimethylindol-3-yl)ethenyl]-6-iodo-3-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18IN3O/c1-13-15(16-6-4-5-7-19(16)24(13)2)9-11-20-23-18-10-8-14(22)12-17(18)21(26)25(20)3/h4-12H,1-3H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCBLXCZGTZLCA-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=CC3=NC4=C(C=C(C=C4)I)C(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=C/C3=NC4=C(C=C(C=C4)I)C(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-6-IODO-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.
Quinazolinone Formation: The quinazolinone core can be synthesized via cyclization reactions involving anthranilic acid derivatives and amides.
Coupling Reactions: The final step involves coupling the indole and quinazolinone moieties through a vinyl linkage, often facilitated by palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-6-IODO-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-6-IODO-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The indole moiety binds to receptors and enzymes, modulating their activity. The quinazolinone structure interacts with nucleic acids and proteins, affecting cellular processes . These interactions lead to the compound’s biological effects, such as enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar compounds include other indole and quinazolinone derivatives:
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Quinazoline: A simpler structure compared to quinazolinone, used in various medicinal compounds.
Indole-3-carbinol: Known for its anticancer properties, similar to the indole moiety in the compound.
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